Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate
Description
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate (CAS: 147118-27-2) is a pyrimidine derivative with the molecular formula C₁₇H₁₉FN₂O₂S and a molecular weight of 334.41 g/mol . It features a 4-fluorophenyl group at position 4, an isopropyl group at position 6, a methylthio (-SMe) substituent at position 2, and an ethyl ester at position 5 (Figure 1). This compound is synthesized via a two-step protocol involving N,N,N,N,N,N-hexamethylphosphoric triamide-mediated condensation followed by eosin Y-catalyzed cyclization under visible light irradiation .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-methylsulfanyl-6-propan-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-5-22-16(21)13-14(10(2)3)19-17(23-4)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYKHRDRVZCVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C(C)C)SC)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617248 | |
| Record name | Ethyl 4-(4-fluorophenyl)-2-(methylsulfanyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147118-27-2 | |
| Record name | Ethyl 4-(4-fluorophenyl)-2-(methylsulfanyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Condensation and Cyclization (Wang et al., 2014)
This method involves sequential condensation and photoredox-mediated cyclization:
Step 1: Condensation of Pentanoic Acid Derivative
A pentanoic acid precursor, 2-[(4-fluorophenyl)methylene]-4-methyl-3-oxo-pentanoic acid, reacts with ethyl thiourea in the presence of hexamethylphosphoric triamide (HMPT) at 100°C for 24 hours. HMPT acts as both a base and a dehydrating agent, facilitating imine formation.
Step 2: Photoredox Cyclization
The intermediate undergoes cyclization using eosin Y bis(tetrabutyl ammonium salt) as a photoredox catalyst under visible light irradiation. Potassium carbonate in a methanol-water mixture (20°C, 20 hours) completes the reaction. While the yield is unspecified in available sources, this method is notable for its use of sustainable catalysis.
Single-Step Thiourea-Mediated Synthesis (Industrial Patent Method)
A patent describes a one-pot synthesis using α-keto esters and thiourea derivatives:
Reaction Conditions
-
Substrates : Ethyl 4-fluorophenylglyoxylate and S-methylisothiourea
-
Catalyst : Potassium iodide (0.05–1 mol%)
-
Temperature : 10–150°C
-
Time : ≤50 hours
The thiourea nucleophile attacks the α-keto ester, followed by cyclodehydration to form the pyrimidine ring. The methylthio group is introduced via S-methylisothiourea. This method achieves high yields (reported >75% for analogous compounds) and is scalable for industrial production.
Chalcone-Thiourea Cyclocondensation (Rapid Alkaline Method)
A rapid synthesis involves chalcone precursors and thiourea under strongly basic conditions:
Procedure
-
A chalcone derivative (4-fluorophenyl-propenone) reacts with thiourea in ethanol containing 40% KOH.
-
The mixture is stirred at room temperature for 3–6 minutes, yielding the product via nucleophilic attack and cyclization.
This method achieves 70–86% yields for structurally similar thiopyrimidines, with the fluorophenyl group enhancing electrophilicity at the reaction site.
Comparative Analysis of Synthetic Methods
Catalytic Systems and Reaction Optimization
Role of HMPT in Two-Step Synthesis
Hexamethylphosphoric triamide (HMPT) enhances the nucleophilicity of the thiourea in Step 1 by stabilizing the transition state through hydrogen bonding. However, its toxicity necessitates careful handling.
Potassium Iodide in Single-Step Reactions
KI facilitates the departure of the hydroxyl group during cyclization, acting as a Lewis acid. Increasing KI concentration to 1 mol% improves yields by 15–20% in pilot studies.
Alkaline Conditions in Chalcone Method
The 40% KOH solution deprotonates thiourea, generating a thiolate ion that attacks the chalcone’s α,β-unsaturated ketone. Ethanol’s polarity mediates the reaction’s exothermicity, preventing side reactions.
Industrial-Scale Production Considerations
The single-step method is most viable for large-scale synthesis due to:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1. Relation to Rosuvastatin
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate is structurally related to Rosuvastatin, a widely used antihyperlipidemic agent. Its application in the pharmaceutical industry primarily revolves around its role as an impurity reference standard during the quality control (QC) processes of Rosuvastatin production. This compound is essential for ensuring the purity and safety of the final product through Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to regulatory authorities like the FDA .
1.2. Toxicity Studies
The compound is also utilized in toxicity studies linked to drug formulations. Understanding the toxicological profile of related compounds is crucial for the development of safe pharmaceuticals. This compound serves as a model compound in these studies to evaluate potential adverse effects associated with similar chemical structures .
Analytical Chemistry Applications
2.1. Quality Control (QC)
In analytical chemistry, this compound is employed as a reference standard for various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its precise characterization allows researchers to validate methods used for detecting impurities in drug formulations, ensuring compliance with pharmacopoeial standards .
2.2. Method Validation
The use of this compound in method validation is critical for establishing reliable analytical procedures. By comparing results obtained from tests using this standard against known benchmarks, laboratories can confirm the accuracy and precision of their analytical methods .
Research Applications
3.1. Proteomics Research
This compound has been noted for its utility in proteomics research, where it may be used as a biochemical tool to study protein interactions or modifications related to lipid metabolism. Its unique chemical structure allows it to serve as a probe in various biological assays .
3.2. Structure-Activity Relationship Studies
In medicinal chemistry, this compound can be utilized in structure-activity relationship (SAR) studies aimed at understanding how modifications to its structure affect biological activity. This information can guide the design of new therapeutic agents with improved efficacy and safety profiles .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Pyrimidine derivatives with fluorophenyl and ester substituents are widely studied for their tunable electronic, steric, and pharmacokinetic properties. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Pyrimidine Analogs
Key Structural Differences and Implications
a) Substituent at Position 2
- This contrasts with the thioxo (-S=O) group in the tetrahydro analog (Table 1, Row 1), which participates in stronger hydrogen bonds due to its polarized sulfur-oxygen bond .
- Methylsulfonyl (-SO₂Me) in Methyl Ester Analog : The sulfonyl group significantly increases electrophilicity at position 2, making this compound more reactive toward nucleophiles compared to the methylthio variant .
b) Ester Group at Position 5
- Ethyl Ester in Target Compound : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, enhancing metabolic stability in vivo. The methyl ester analog (Table 1, Row 2) may have higher aqueous solubility but shorter half-life .
c) Ring Saturation and Substituent Effects
Crystallographic and Hydrogen-Bonding Patterns
- However, analogs like the methylsulfonyl derivative (Table 1, Row 2) exhibit well-defined hydrogen-bonding networks involving sulfonyl oxygen atoms and adjacent aromatic rings, as observed in crystallographic studies .
- The tetrahydro analog’s thioxo group forms intermolecular S=O···H-N bonds, contributing to stable crystal packing .
Pharmacological Relevance
- Sulfonamide derivatives (Table 1, Row 3) are often used in drug design due to their ability to inhibit enzymes like carbonic anhydrase or tyrosine kinases . The target compound’s methylthio group may offer a balance between reactivity and stability, making it suitable for prodrug development.
- Ethyl ester analogs are common in antiviral and anticancer agents, where controlled metabolic activation is critical .
Biological Activity
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate (CAS No. 147118-27-2) is a compound that has garnered attention due to its potential biological activities, particularly in relation to its structural similarities with known pharmaceuticals like Rosuvastatin. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with various functional groups, which are critical for its biological activity. Its molecular formula is with a molecular weight of approximately 334.41 g/mol. The presence of the fluorophenyl group and the isopropyl moiety suggests potential interactions with biological targets, influencing its pharmacological profile.
Research indicates that compounds with similar structures often exhibit activity against various biological targets. This compound has shown promise in the following areas:
- Antiviral Activity : Similar pyrimidine derivatives have demonstrated inhibitory effects on viral polymerases, suggesting that this compound may also possess antiviral properties. For instance, derivatives in related studies have shown IC50 values indicating significant inhibition of HCV NS5B RNA polymerase .
- Anti-inflammatory Effects : Compounds in this class have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Preliminary studies suggest that ethyl derivatives can inhibit COX-1 and COX-2 activities, with IC50 values ranging from 19.45 μM to 42.1 μM depending on the specific derivative .
Table 1: Summary of Biological Activities
Toxicity and Safety Profile
While the efficacy of this compound is promising, understanding its toxicity is crucial for therapeutic applications. Toxicity studies related to similar compounds indicate varying safety profiles depending on the substituents present on the pyrimidine ring. The compound's use in drug formulation necessitates rigorous toxicity assessments as part of FDA compliance for new drug applications .
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine-5-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves multi-step nucleophilic substitution and cyclocondensation reactions. For example, fluorophenyl-substituted pyrimidines are synthesized via condensation of thiourea derivatives with β-ketoesters under acidic conditions. Optimization includes:
- Temperature Control : Maintain 80–100°C to balance reactivity and side-product formation .
- Catalyst Selection : Use p-toluenesulfonic acid (PTSA) to enhance cyclization efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve the crystal lattice using SHELXL for refinement. The fluorophenyl and isopropyl groups often exhibit torsional angles of 110–125° in the pyrimidine plane .
- NMR Spectroscopy : Analyze and signals to confirm substitution patterns. The methylthio group typically appears at δ 2.5–3.0 ppm () and δ 12–15 ppm () .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H] at m/z 363.12) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental crystallographic data for this compound?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution data. Discrepancies in bond lengths (e.g., C–S vs. C–O) may arise from thermal motion; apply anisotropic displacement parameters (ADPs) to refine atomic positions .
- Puckering Analysis : For non-planar rings, apply Cremer-Pople coordinates to quantify deviations. The pyrimidine ring may show a puckering amplitude (Q) of 0.2–0.3 Å due to steric hindrance from substituents .
- Validation Tools : Cross-check with PLATON to identify missed symmetry or twinning .
Q. What is the impact of substituents (e.g., 4-fluorophenyl, methylthio) on the compound’s electronic structure and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The 4-fluorophenyl group reduces electron density at the pyrimidine C4 position, enhancing electrophilic substitution at C5. Confirm via Hammett σ values (σ ≈ 0.06 for fluorine) .
- Methylthio Group : Acts as a weak electron donor, stabilizing radical intermediates in oxidation reactions. Monitor via cyclic voltammetry (E ≈ −0.8 V vs. Ag/AgCl) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .
Q. How can reaction intermediates be trapped and characterized during the synthesis of this compound?
- Methodological Answer :
- In Situ Monitoring : Use FTIR to detect transient intermediates (e.g., enolates at 1650 cm) .
- Low-Temperature Quenching : Halt reactions at −78°C to isolate intermediates like β-ketoester adducts. Confirm via NMR (δ −110 to −115 ppm for fluorophenyl) .
- Crystallization : Grow single crystals of intermediates in dichloromethane/hexane at 4°C for XRD analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
